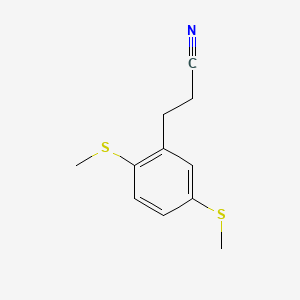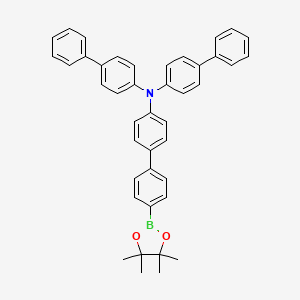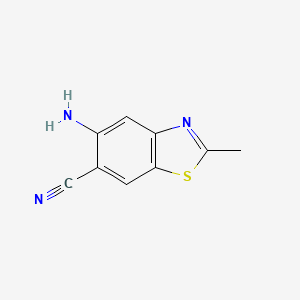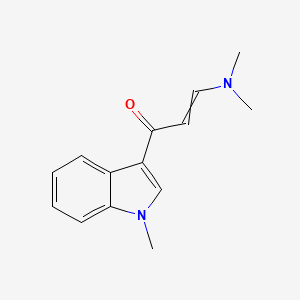
2-Amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chg-isoindole hydrochloride salt, also known by its IUPAC name (1S)-1-cyclohexyl-2-(1,3-dihydro-2H-isoindol-2-yl)-2-oxoethanamine hydrochloride, is a compound with a molecular weight of 258.36 g/mol . This compound is notable for its unique structure, which includes a cyclohexyl group and an isoindole moiety, making it a subject of interest in various fields of scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Chg-isoindole hydrochloride salt typically involves the reaction of isoindoline N-oxides with acetic anhydride and triethylamine in chloroform at reduced temperatures . This method is known for its high yields and regiospecific elimination reactions, which result in the formation of 2-R-isoindoles .
Industrial Production Methods
Industrial production methods for Chg-isoindole hydrochloride salt are not extensively documented. general methods for producing similar salts involve the reaction of the base compound with hydrochloric acid, followed by crystallization and purification processes .
化学反应分析
Types of Reactions
Chg-isoindole hydrochloride salt undergoes various chemical reactions, including:
Oxidation: The isoindole moiety can be oxidized to form isoindolinone or phthalimide derivatives.
Reduction: Reduction reactions can convert the isoindole ring to isoindoline.
Substitution: The compound can undergo substitution reactions, particularly at the isoindole ring, to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include acetic anhydride, triethylamine, and various oxidizing and reducing agents . Reaction conditions typically involve controlled temperatures and specific solvents to ensure high yields and purity of the products.
Major Products Formed
Major products formed from these reactions include isoindolinone, phthalimide, and various substituted isoindole derivatives .
科学研究应用
Chg-isoindole hydrochloride salt has a wide range of applications in scientific research:
作用机制
The mechanism of action of Chg-isoindole hydrochloride salt involves its interaction with specific molecular targets and pathways. The isoindole moiety can interact with various enzymes and receptors, influencing cellular processes and signaling pathways . The exact molecular targets and pathways depend on the specific derivative and its application.
相似化合物的比较
Chg-isoindole hydrochloride salt can be compared with other similar compounds, such as:
Isoindoline: A reduced form of isoindole, used in similar applications but with different reactivity.
Isoindolinone: An oxidized form of isoindole, known for its stability and use in pharmaceutical applications.
Phthalimide: Another oxidized derivative, widely used in organic synthesis and industrial applications.
The uniqueness of Chg-isoindole hydrochloride salt lies in its specific structure, which combines the properties of both cyclohexyl and isoindole groups, making it versatile for various scientific and industrial applications .
属性
分子式 |
C16H21ClN2O |
|---|---|
分子量 |
292.80 g/mol |
IUPAC 名称 |
2-amino-2-cyclohexyl-1-isoindol-2-ylethanone;hydrochloride |
InChI |
InChI=1S/C16H20N2O.ClH/c17-15(12-6-2-1-3-7-12)16(19)18-10-13-8-4-5-9-14(13)11-18;/h4-5,8-12,15H,1-3,6-7,17H2;1H |
InChI 键 |
LKZXLCYGVLHIAJ-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)C(C(=O)N2C=C3C=CC=CC3=C2)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-Acetamido-3-[[4-(ethylamino)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]sulfanyl]propanoic acid](/img/structure/B14787068.png)
![1,2-Bis[[bis(1,1-dimethylethyl)phosphino]methyl]ferrocene](/img/structure/B14787073.png)

![benzyl N-[2-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14787085.png)
![benzyl N-[[1-(2-amino-3-methylbutanoyl)piperidin-2-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14787092.png)
![1-[9-Ethyl-6-(3-phenylprop-2-enoyl)carbazol-3-yl]-3-phenylprop-2-en-1-one](/img/structure/B14787098.png)


![(1'R,2R)-1',11',13'-trihydroxy-3',6',6',14'-tetramethylspiro[oxirane-2,10'-tricyclo[10.3.0.05,7]pentadec-3-ene]-2'-one](/img/structure/B14787116.png)
![2-(3,3-Dimethyl-2-oxaspiro[4.5]dec-7-en-8-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14787124.png)

![N-[[1-(2-aminopropanoyl)piperidin-4-yl]methyl]-N-ethylacetamide](/img/structure/B14787133.png)
![3,3-Difluoro-N-[3-[3-(3-methyl-5-propan-2-yl-1,2,4-triazol-4-yl)-8-azabicyclo[3.2.1]octan-8-yl]-1-phenylpropyl]piperidine-4-carboxamide](/img/structure/B14787134.png)
